Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7/c1-25-16(21)11-7-12(17(22)26-2)9-13(8-11)18-15(20)10-3-5-14(6-4-10)19(23)24/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXECBLVAWOBOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701175261 | |
| Record name | 1,3-Dimethyl 5-[(4-nitrobenzoyl)amino]-1,3-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701175261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349396-06-1 | |
| Record name | 1,3-Dimethyl 5-[(4-nitrobenzoyl)amino]-1,3-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349396-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl 5-[(4-nitrobenzoyl)amino]-1,3-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701175261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL 5-((4-NITROBENZOYL)AMINO)ISOPHTHALATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Route Optimization for Dimethyl 5 4 Nitrobenzoyl Amino Isophthalate
Precursor Synthesis and Derivatization Strategies
The synthesis of Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate relies on the preparation and coupling of two key precursors: Dimethyl 5-aminoisophthalate and an activated form of 4-nitrobenzoic acid. Methodologies for creating these precursors involve well-established organic chemistry reactions, optimized for yield and purity.
Synthesis of Dimethyl 5-Aminoisophthalate Precursors
Dimethyl 5-aminoisophthalate is a critical intermediate, typically synthesized by the reduction of its nitro precursor, Dimethyl 5-nitroisophthalate. chemicalbook.commyskinrecipes.com This nitro compound is itself prepared via the esterification of 5-nitroisophthalic acid. nih.gov The conversion of the nitro group to an amine is the pivotal step, with several effective methods available.
Catalytic hydrogenation is a primary and efficient method for the reduction of Dimethyl 5-nitroisophthalate to Dimethyl 5-aminoisophthalate. chemicalbook.com This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.
One common procedure involves using a 5% Palladium on carbon (Pd/C) catalyst. guidechem.com In a representative synthesis, Dimethyl 5-nitroisophthalate is processed in a hydrogenation vessel with methanol (B129727) and hydrochloric acid. guidechem.com The reaction is conducted under mechanical stirring at a temperature of 45 to 55°C, yielding Dimethyl 5-aminoisophthalate with high purity and a yield of up to 92%. guidechem.com
Alternative catalytic systems have also been developed. Cobalt-based catalysts, for instance, can be used in a stainless steel autoclave. chemicalbook.comchemicalbook.com In this setup, Dimethyl 5-nitroisophthalate is mixed with a Co/C-N-X catalyst in a suitable solvent. chemicalbook.com The reactor is purged with hydrogen to remove air, and the reaction proceeds under hydrogen pressure (e.g., 1 MPa) with stirring. chemicalbook.com
| Catalyst | Reaction Conditions | Solvent | Reported Yield | Reference |
|---|---|---|---|---|
| 5% Pd/C | 45-55°C, H₂ gas | Methanol / 2M HCl | 92% | guidechem.com |
| Co/C-N-X (15 mol%) | 1 MPa H₂ pressure, 600 r/min stirring | Various (e.g., ethanol) | High conversion | chemicalbook.com |
Beyond direct catalytic hydrogenation, other reduction methods can be employed. Transfer hydrogenation offers a notable alternative. One such protocol uses an iron-based catalyst (Fe₂O₃/NGr@C) with a mixture of formic acid and triethylamine (B128534) (HCOOH/Et₃N) acting as the hydrogen donor. guidechem.com The reaction is typically carried out in a pressure tube under an inert atmosphere (argon) at elevated temperatures (e.g., 120°C) for 20-24 hours. guidechem.com After the reaction, the catalyst is filtered off, and the product is purified by column chromatography to yield the desired Dimethyl 5-aminoisophthalate. guidechem.com
Synthesis of 4-Nitrobenzoyl Chloride and Related Acylating Agents
The second key precursor is 4-nitrobenzoyl chloride, an acylating agent used to introduce the 4-nitrobenzoyl group. chemicalbook.com It is synthesized from 4-nitrobenzoic acid. The conversion of the carboxylic acid to the more reactive acyl chloride is crucial for efficient amide bond formation.
A common and convenient method for this conversion is the reaction of 4-nitrobenzoic acid with thionyl chloride (SOCl₂). tandfonline.com Refluxing one equivalent of the acid with two equivalents of thionyl chloride can produce a near-quantitative yield of 4-nitrobenzoyl chloride. tandfonline.com
Another established method involves the use of phosphorus pentachloride (PCl₅). prepchem.com In this procedure, 4-nitrobenzoic acid is mixed with PCl₅ and heated on a water bath until the reaction is complete, indicated by the cessation of hydrogen chloride evolution. prepchem.com The resulting 4-nitrobenzoyl chloride can be purified by distillation under reduced pressure or by crystallization from a solvent like carbon tetrachloride. prepchem.com
| Reagent | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux | Convenient, near-quantitative yield | tandfonline.com |
| Phosphorus Pentachloride (PCl₅) | Heating on a water bath | Effective for aromatic acids | prepchem.com |
Amide Bond Formation Strategies for this compound
The final step in the synthesis is the formation of an amide bond between the amino group of Dimethyl 5-aminoisophthalate and the carbonyl group of the 4-nitrobenzoyl moiety. This is a condensation reaction that can be achieved through various strategies, most notably those involving coupling reagents.
Condensation Reactions with Coupling Reagents
Amide bonds are typically formed by activating a carboxylic acid, which then reacts with an amine. luxembourg-bio.comhepatochem.com Coupling reagents facilitate this process, allowing the reaction to occur under mild conditions, which is often necessary for complex substrates. hepatochem.comchemistrysteps.com These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack by the amine. luxembourg-bio.comchemistrysteps.com
Carbodiimides are among the most widely used classes of coupling reagents. chemistrysteps.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for this purpose. luxembourg-bio.comchemistrysteps.com The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate then readily reacts with the amine to form the desired amide, releasing a urea (B33335) derivative as a byproduct. chemistrysteps.com
For the synthesis of this compound, a plausible route involves the direct coupling of 4-nitrobenzoic acid with Dimethyl 5-aminoisophthalate using a reagent like EDC. nih.gov To improve efficiency and minimize side reactions, additives are often included. nih.gov For instance, 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form an active ester intermediate, while a base such as 4-dimethylaminopyridine (B28879) (DMAP) can serve as an acyl transfer catalyst. nih.gov A typical protocol would involve stirring the carboxylic acid, amine, EDC, and catalytic amounts of HOBt and DMAP in a suitable solvent like acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂). nih.gov
| Coupling Reagent | Abbreviation | Byproduct | Key Features | Reference |
|---|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble byproduct, easy to remove by filtration. | luxembourg-bio.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble urea derivative | Byproduct is easily removed during aqueous workup. | chemistrysteps.comnih.gov |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | High reactivity. | nih.gov |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Tetramethylurea | Effective for difficult couplings. | nih.gov |
Efficiency and Selectivity Considerations in Amidation
The core of the synthesis is the nucleophilic acyl substitution reaction between the amino group of Dimethyl 5-aminoisophthalate and the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The efficiency of this amidation is contingent on maximizing the desired reaction while minimizing side reactions.
Efficiency: The yield of the reaction is directly impacted by the reactivity of the starting materials and the stability of the product under the reaction conditions. The primary amine, Dimethyl 5-aminoisophthalate, acts as the nucleophile. The reaction produces one equivalent of hydrochloric acid, which can protonate the unreacted amine, rendering it non-nucleophilic and thereby halting the reaction. organic-chemistry.orgvedantu.com To drive the reaction to completion and ensure high efficiency, a base is added to neutralize this acid as it is formed. organic-chemistry.org
Optimization of Reaction Conditions (Solvent, Temperature, Catalysis)
Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and the nature and amount of the base used.
Solvent: The Schotten-Baumann reaction is often performed in a two-phase solvent system, consisting of an organic solvent and water. wikipedia.org The organic phase, typically a solvent like dichloromethane or diethyl ether, dissolves the amine starting material and the acid chloride. wikipedia.org The aqueous phase contains the base, such as sodium hydroxide (B78521), which serves to neutralize the HCl produced. wikipedia.org This biphasic system helps to minimize the hydrolysis of the acid chloride by keeping its concentration in the aqueous phase low, while efficiently trapping the HCl byproduct. cam.ac.uk The choice of organic solvent can influence the solubility of the reactants and product, affecting reaction rates and ease of product isolation.
Temperature: Amidation reactions with acid chlorides are typically exothermic and can be performed at or below room temperature. Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reaction rate and minimize potential side reactions, including the hydrolysis of the acid chloride and potential degradation of starting materials or products.
Catalysis (Base): While not a catalyst in the strictest sense, the base is a crucial component of the reaction system. An inorganic base like sodium hydroxide or potassium hydroxide is commonly used. cam.ac.uk The concentration and amount of the base must be carefully controlled. A sufficient amount is needed to neutralize the acid, but an excessively high concentration or temperature can promote the hydrolysis of the ester groups on the isophthalate (B1238265) ring, leading to unwanted byproducts. Typically, a slight excess of the base is used to ensure complete acid neutralization.
The following table illustrates a hypothetical optimization study for the synthesis, demonstrating how varying conditions can impact the yield of the final product.
| Entry | Solvent | Base (aq.) | Temperature (°C) | Yield (%) |
| 1 | Dichloromethane | 2M NaOH | 25 | 85 |
| 2 | Diethyl Ether | 2M NaOH | 25 | 82 |
| 3 | Dichloromethane | 4M NaOH | 25 | 80 |
| 4 | Dichloromethane | 2M NaOH | 0-5 | 92 |
| 5 | Toluene | 2M K2CO3 | 25 | 88 |
This table is illustrative and represents typical trends in reaction optimization.
Based on such studies, optimal conditions often involve using a suitable organic solvent like dichloromethane, a moderately concentrated aqueous base like 2M NaOH, and maintaining a low reaction temperature.
Isolation and Purification Techniques for Synthetic Intermediates and Final Compound
Synthetic Intermediates (Dimethyl 5-aminoisophthalate): The primary synthetic intermediate is Dimethyl 5-aminoisophthalate, which is typically synthesized by the reduction of Dimethyl 5-nitroisophthalate. chemicalbook.com After the reduction reaction is complete, the solid catalyst (e.g., Pd/C) is removed by filtration. guidechem.com The crude product can then be isolated by removing the solvent under reduced pressure. Purification is often achieved by column chromatography on silica (B1680970) gel, using a solvent mixture such as n-hexane and ethyl acetate (B1210297) as the eluent. chemicalbook.comguidechem.com Recrystallization from a suitable solvent system is another common method to obtain the pure intermediate.
Final Compound (this compound): Upon completion of the amidation reaction, the two phases are separated. The organic layer, containing the crude product, is typically washed sequentially with a dilute acid (to remove any unreacted amine), water, and brine. google.com The solution is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed by rotary evaporation.
The resulting crude solid product is often purified by recrystallization . A suitable solvent or solvent pair (e.g., ethanol (B145695), ethyl acetate/hexane) is chosen in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. This process effectively removes impurities that have different solubility profiles. If column chromatography is required for higher purity, silica gel would be the stationary phase, with an eluent system chosen based on the polarity of the product, likely a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or dichloromethane). The purity of the final compound is typically confirmed using analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.
Advanced Spectroscopic and Structural Elucidation of Dimethyl 5 4 Nitrobenzoyl Amino Isophthalate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate, a combination of one- and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and confirm the connectivity of the molecular framework.
The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the aromatic and methyl protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.
Nitrobenzoyl Ring Protons: The four protons of the 4-nitrobenzoyl ring are expected to appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group would be the most deshielded, appearing at a higher chemical shift (typically δ 8.2-8.4 ppm) compared to the protons meta to the nitro group (δ 8.0-8.2 ppm). The coupling between these adjacent protons would result in a characteristic doublet pattern, with a coupling constant (J) of approximately 8-9 Hz.
Isophthalate (B1238265) Ring Protons: The isophthalate ring contains three protons. The proton situated between the two methoxycarbonyl groups is expected to be the most deshielded of this ring system due to the additive electron-withdrawing effects of these groups, likely appearing as a triplet (or a narrow singlet if coupling is not well-resolved) around δ 8.5-8.7 ppm. The other two protons on this ring are chemically equivalent and would appear as a doublet at a slightly lower chemical shift, estimated to be in the range of δ 8.0-8.3 ppm.
Amide Proton (N-H): The amide proton signal is anticipated to be a singlet, and its chemical shift can be highly variable depending on the solvent and concentration, but it is generally expected in the region of δ 10.0-11.0 ppm in a solvent like DMSO-d₆.
Methyl Protons (-OCH₃): The two methoxycarbonyl groups are chemically equivalent, and therefore the six protons of these two methyl groups would give rise to a sharp singlet in the aliphatic region of the spectrum, typically around δ 3.9-4.0 ppm.
A summary of the predicted ¹H NMR data is presented in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Protons ortho to -NO₂ | 8.2 - 8.4 | Doublet (d) | 8 - 9 |
| Protons meta to -NO₂ | 8.0 - 8.2 | Doublet (d) | 8 - 9 |
| Isophthalate Proton (C4-H) | 8.5 - 8.7 | Triplet (t) or Singlet (s) | ~1.5 - 2.0 (if triplet) |
| Isophthalate Protons (C2/6-H) | 8.0 - 8.3 | Doublet (d) | ~1.5 - 2.0 |
| Amide Proton (N-H) | 10.0 - 11.0 | Singlet (s) | N/A |
| Methyl Protons (-OCH₃) | 3.9 - 4.0 | Singlet (s) | N/A |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of 17 carbon signals are expected, although some may overlap.
Quaternary Carbons: These are carbons not directly bonded to any protons. The spectrum is expected to show signals for the two carbonyl carbons of the ester groups (δ ~165 ppm), the amide carbonyl carbon (δ ~164 ppm), the carbon bearing the nitro group (δ ~150 ppm), the isophthalate carbons attached to the ester groups (δ ~132 ppm), the isophthalate carbon bonded to the nitrogen (δ ~140 ppm), and the carbon of the nitrobenzoyl ring bonded to the amide group (δ ~142 ppm).
Aromatic CH Carbons: The protonated carbons of the aromatic rings will appear in the region of δ 120-135 ppm.
Aliphatic Carbon: The only aliphatic carbons are the two equivalent methyl carbons of the ester groups, which would appear as a single strong signal at approximately δ 52-53 ppm.
The predicted ¹³C NMR chemical shifts are summarized below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ester Carbonyls (C=O) | ~165 |
| Amide Carbonyl (C=O) | ~164 |
| Carbon attached to -NO₂ | ~150 |
| Carbon of nitrobenzoyl ring attached to amide | ~142 |
| Isophthalate carbon attached to amide | ~140 |
| Isophthalate carbons attached to ester groups | ~132 |
| Aromatic CH carbons | 120 - 135 |
| Methyl Carbons (-OCH₃) | 52 - 53 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the ortho and meta protons on the 4-nitrobenzoyl ring, confirming their adjacent relationship. Similarly, correlations would be observed between the protons on the isophthalate ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the protonated aromatic carbons by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum. The methyl proton singlet would correlate with the aliphatic methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between different parts of the molecule. For instance, the methyl protons would show a correlation to the ester carbonyl carbon. The amide proton would show correlations to carbons in both the isophthalate and the 4-nitrobenzoyl rings, confirming the amide linkage.
Mass Spectrometry Investigations for Molecular Formula Confirmation and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the molecule is expected to be detected as the protonated molecule [M+H]⁺, and potentially as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Given the molecular formula C₁₇H₁₄N₂O₇, the expected monoisotopic mass of the neutral molecule is 358.0801 u. The high-resolution mass measurement of the molecular ion would confirm the elemental composition.
Tandem mass spectrometry (MS/MS) of the protonated molecule would induce fragmentation, providing structural information. Predicted fragmentation pathways include:
Cleavage of the amide bond, leading to fragments corresponding to the 4-nitrobenzoyl cation and the dimethyl 5-aminoisophthalate radical cation (or vice versa).
Loss of a methoxy (B1213986) group (-OCH₃) or a methoxycarbonyl group (-COOCH₃) from the isophthalate moiety.
Loss of the nitro group (-NO₂) from the 4-nitrobenzoyl portion.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
The vibrational spectrum of this compound is dominated by the characteristic bands of its amide and nitro functional groups.
The amide group gives rise to several distinct and well-characterized vibrational bands, commonly referred to as Amide I, II, and III. researchgate.netacs.org
The Amide I band, appearing in the 1630-1695 cm⁻¹ range, is primarily associated with the C=O stretching vibration. researchgate.netresearchgate.net Its exact position is sensitive to hydrogen bonding, which can cause a downward shift in frequency.
The Amide II band, typically found between 1510 and 1560 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. researchgate.netacs.org This band is usually strong in IR spectra but can be weak in Raman spectra.
The Amide III band, located in the 1200-1300 cm⁻¹ region, is a complex mix of C-N stretching and N-H bending modes. researchgate.nettu-braunschweig.de
The N-H stretching vibration itself is observed as a distinct band, typically around 3300 cm⁻¹. The position and width of this band are excellent indicators of hydrogen bonding strength. researchgate.net
The nitro group (NO₂) also presents strong and easily identifiable vibrational signatures due to the high polarity of the N-O bonds. spectroscopyonline.com
The asymmetric stretching vibration (ν_as(NO₂)) results in a very strong absorption band in the IR spectrum, typically between 1500 and 1560 cm⁻¹. spectroscopyonline.comresearchgate.netresearchgate.net
The symmetric stretching vibration (ν_s(NO₂)) gives rise to another strong band, usually found in the 1330-1390 cm⁻¹ range. spectroscopyonline.comresearchgate.netresearchgate.net The presence of this pair of intense peaks is highly diagnostic for the nitro group. spectroscopyonline.com
Other vibrations include a scissoring (bending) mode around 835-890 cm⁻¹ and a wagging mode near 750 cm⁻¹. spectroscopyonline.comniscpr.res.in
The following interactive table summarizes the expected characteristic vibrational modes for the amide and nitro groups in the title compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Motion | Expected Intensity (IR) | Expected Intensity (Raman) |
| Amide | N-H Stretch | ~3300 | ν(N-H) | Medium-Strong | Weak |
| Amide | Amide I | 1630-1695 | ν(C=O) | Strong | Medium |
| Amide | Amide II | 1510-1560 | δ(N-H) + ν(C-N) | Strong | Weak-Medium |
| Amide | Amide III | 1200-1300 | ν(C-N) + δ(N-H) | Medium | Medium |
| Nitro | Asymmetric Stretch (ν_as) | 1500-1560 | Asymmetric ν(N-O) | Very Strong | Medium-Strong |
| Nitro | Symmetric Stretch (ν_s) | 1330-1390 | Symmetric ν(N-O) | Very Strong | Strong |
| Nitro | Scissoring (Bending) | 835-890 | δ(O-N-O) | Medium | Weak |
ν = stretching, δ = bending. Data compiled from literature values for similar functional groups. researchgate.netacs.orgspectroscopyonline.comresearchgate.netresearchgate.net
The molecule contains two substituted benzene (B151609) rings, which give rise to a series of characteristic vibrational bands. The substitution pattern affects the exact frequencies and intensities of these modes.
C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ region. Multiple weak to medium bands can be expected.
Ring Stretching (in-plane): The stretching of the C-C bonds within the aromatic rings produces a set of characteristic bands, often of variable intensity, in the 1400-1620 cm⁻¹ region. Bands around 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹ are common for substituted benzenes.
C-H Bending (in-plane): These vibrations, often referred to as "in-plane wags," are found in the 1000-1300 cm⁻¹ range. Their positions can sometimes be correlated with the substitution pattern.
C-H Bending (out-of-plane): The out-of-plane C-H bending vibrations, or "puckering" modes, are highly characteristic of the substitution pattern on the benzene ring. These strong absorptions typically appear in the 650-900 cm⁻¹ region. For the 1,3,5-trisubstituted isophthalate ring and the 1,4-disubstituted nitrobenzoyl ring, specific patterns of bands in this region would be expected.
Ring Bending (out-of-plane): These vibrations, involving the deformation of the entire ring, occur at lower frequencies, typically below 700 cm⁻¹.
Single-Crystal X-ray Diffraction Analysis of this compound and Related Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com While a specific crystal structure for the title compound is not publicly available, analysis of closely related structures, such as nitrobenzene (B124822) derivatives and aromatic amides, allows for a detailed and accurate prediction of its key structural features. mdpi.comnih.govresearchgate.net
The amide group (-CO-NH-) itself is expected to be planar or nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. The conformation around the amide bond (trans vs. cis) is overwhelmingly found to be trans in related crystal structures.
Key torsion angles that define the molecular shape include:
C(ring1)-C(ring1)-N-C(carbonyl): This angle describes the rotation of the isophthalate ring relative to the amide plane.
C(ring2)-C(ring2)-C(carbonyl)-N: This angle defines the rotation of the nitrobenzoyl ring relative to the amide plane.
The following table presents typical torsion angles observed in related structures, which can be extrapolated to predict the conformation of the title compound.
| Torsion Angle Description | Atoms Involved (Exemplary) | Expected Value Range (°) | Significance |
| Rotation of Nitrobenzoyl Ring relative to Amide Plane | C_ar - C_ar - C=O - N | 20 - 90 | Affects conjugation between the ring and the carbonyl group. |
| Rotation of Isophthalate Ring relative to Amide Plane | C_ar - C_ar - N - C=O | 20 - 60 | Influences the overall molecular shape and potential for intramolecular H-bonding. |
| Rotation of Nitro Group relative to Benzene Ring | O - N - C_ar - C_ar | 0 - 20 | Generally small, indicating near-planarity for maximum resonance. |
| Rotation of Ester Groups relative to Isophthalate Ring | C_ar - C_ar - C=O - O | 0 - 30 | Can be influenced by crystal packing to minimize steric repulsion. |
Data based on analysis of similar structures in the Cambridge Structural Database. mdpi.comnih.gov
In the solid state, molecules of this compound will arrange themselves into a highly ordered three-dimensional lattice. This packing is governed by a variety of non-covalent intermolecular interactions, with hydrogen bonding being the most significant directing force. nih.gov
Other interactions contributing to the supramolecular assembly include:
π-π Stacking: The electron-rich aromatic rings can interact with each other in either a face-to-face or offset arrangement. The presence of an electron-withdrawing nitro group on one ring and electron-withdrawing ester groups on the other may lead to donor-acceptor type π-π interactions.
Dipole-Dipole Interactions: The polar nitro and carbonyl groups create significant molecular dipoles, and their alignment contributes to the stability of the crystal lattice.
These interactions collectively guide the molecules to self-assemble into well-defined supramolecular motifs, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.govresearchgate.net
The most dominant intermolecular interaction in the crystal structure of this compound is predicted to be the hydrogen bond between the amide N-H group (donor) and a strong hydrogen bond acceptor on a neighboring molecule. acs.org The most likely acceptor is the oxygen atom of a carbonyl group (from either another amide or an ester) or an oxygen atom of a nitro group.
In the vast majority of benzamide (B126) crystal structures, the primary supramolecular synthon is a chain or dimer formed by N-H···O=C hydrogen bonds . researchgate.netresearchgate.net This interaction is highly directional and predictable. It is therefore highly probable that molecules of the title compound will form infinite chains where the N-H of one molecule donates to the amide C=O of the next. These chains would then pack together, stabilized by the weaker C-H···O and π-π interactions. The ester carbonyl oxygens and the nitro group oxygens provide additional sites for weaker C-H···O hydrogen bonds, creating a robust three-dimensional network.
The table below details the likely hydrogen bonds that would define the crystal packing.
| Donor | Acceptor | Type of Interaction | Typical Distance (D···A, Å) | Typical Angle (D-H···A, °) | Resulting Motif |
| N-H | O=C (Amide) | Strong H-bond | 2.8 - 3.1 | 150 - 180 | Primary chain or dimer formation |
| N-H | O=C (Ester) | H-bond | 2.9 - 3.2 | 140 - 170 | Cross-linking of primary chains |
| N-H | O (Nitro) | H-bond | 2.9 - 3.3 | 130 - 160 | Alternative or additional cross-linking |
| C-H | O=C (Amide/Ester) | Weak H-bond | 3.1 - 3.6 | 120 - 160 | Stabilization of the 3D network |
| C-H | O (Nitro) | Weak H-bond | 3.1 - 3.6 | 120 - 160 | Stabilization between chains and layers |
D = Donor atom, A = Acceptor atom. Geometric parameters are based on surveys of related structures. acs.orgresearchgate.net
Reactivity and Mechanistic Investigations of Dimethyl 5 4 Nitrobenzoyl Amino Isophthalate
Hydrolysis Studies of Ester and Amide Linkages
The presence of both ester and amide functional groups in Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate makes its stability susceptible to hydrolytic conditions. The cleavage of these bonds is a critical aspect of its chemical behavior.
While specific kinetic and thermodynamic data for the hydrolysis of this compound are not extensively documented in the public domain, the reactivity can be inferred from the general principles of ester and amide hydrolysis. The hydrolysis of both functional groups can be catalyzed by acid or base.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of either the ester or the amide, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Generally, amide hydrolysis is slower than ester hydrolysis under the same conditions due to the greater resonance stabilization of the amide bond.
Base-catalyzed hydrolysis, or saponification, of the ester groups is typically a rapid and irreversible process, proceeding via nucleophilic acyl substitution. The hydrolysis of the amide bond under basic conditions is also possible but generally requires more forcing conditions (higher temperatures and/or stronger base concentrations) compared to the ester groups.
The thermodynamics of hydrolysis for both esters and amides are generally exergonic, favoring the formation of the corresponding carboxylic acids and alcohol or amine. However, the activation energy for amide hydrolysis is significantly higher than for ester hydrolysis, reflecting its greater stability.
Table 1: General Comparison of Ester and Amide Hydrolysis Characteristics
| Feature | Ester Linkage | Amide Linkage |
|---|---|---|
| Relative Rate (Acidic) | Faster | Slower |
| Relative Rate (Basic) | Faster | Slower |
| Thermodynamic Stability | Less Stable | More Stable |
| Activation Energy | Lower | Higher |
The hydrolytic stability of this compound is highly dependent on pH. In neutral conditions, the rate of hydrolysis is slow. However, in both acidic and basic environments, the rate of hydrolysis increases significantly.
Acidic pH: In strongly acidic solutions, the ester linkages are more susceptible to hydrolysis than the amide bond. The reaction is catalyzed by H+ ions, and the rate is proportional to the acid concentration.
Basic pH: Under basic conditions, the methyl ester groups are readily saponified. The amide bond is more resistant to basic hydrolysis but can be cleaved under more extreme conditions. The rate of saponification is dependent on the concentration of the hydroxide (B78521) ion.
Catalysis can also play a significant role. For instance, certain metal ions can act as Lewis acids to catalyze the hydrolysis of both ester and amide bonds. Enzymatic catalysis, while not discussed in detail here, could also provide a highly selective means of cleaving these linkages under mild conditions.
Reduction Chemistry of the Nitro Group and Amide Linkage
The presence of a nitro group and an amide linkage provides two key sites for reduction chemistry within the this compound molecule.
The nitro group is highly susceptible to reduction, and its conversion to an amino group is a common and well-established transformation in organic synthesis. A variety of reducing agents can achieve this chemoselectively without affecting the ester or amide functionalities.
A general procedure for the reduction of a related compound, dimethyl 5-nitroisophthalate, to dimethyl 5-aminoisophthalate involves catalytic hydrogenation. chemicalbook.com This method is highly efficient and selective.
Table 2: Common Reagents for Chemoselective Nitro Group Reduction
| Reagent | Conditions | Selectivity |
|---|---|---|
| H₂, Pd/C | Room temperature, atmospheric or elevated pressure | High for nitro group; esters and amides are generally stable. |
| Sn, HCl | Acidic conditions | Effective for nitro group reduction. |
| Fe, HCl/NH₄Cl | Mildly acidic or neutral conditions | A classic and often used method for nitro reduction. |
| NaBH₄, NiCl₂ | Methanol (B129727) or ethanol (B145695) | Can be selective for the nitro group. |
The product of this reduction would be Dimethyl 5-((4-aminobenzoyl)amino)isophthalate, a compound with significantly different electronic and chemical properties compared to its nitro-containing precursor.
The reductive cleavage of an amide bond is a more challenging transformation than the reduction of a nitro group and typically requires harsh reducing agents such as lithium aluminum hydride (LiAlH₄). However, such strong reducing agents would also reduce the ester groups to alcohols.
Therefore, achieving selective reductive cleavage of the amide bond in the presence of the ester and nitro groups is not straightforward. The nitro group would be readily reduced by strong hydrides. If the nitro group is first reduced to an amine, subsequent selective reductive cleavage of the amide bond in the presence of the esters would still be difficult to achieve.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Isophthalate (B1238265) and Nitrobenzoyl Moieties
The two aromatic rings in this compound have different substitution patterns, leading to distinct reactivities in aromatic substitution reactions.
The isophthalate ring contains two meta-disposed methyl ester groups and an amino-linked benzoyl group. The ester groups are deactivating and meta-directing. The acylamino group (-NHCO-) is an activating group and is ortho, para-directing. The positions ortho to the acylamino group are sterically hindered by the adjacent ester groups. Therefore, electrophilic substitution would likely be directed to the position para to the acylamino group (the C2 position of the isophthalate ring).
The nitrobenzoyl moiety contains a strongly deactivating and meta-directing nitro group, as well as the deactivating and meta-directing carbonyl of the amide linkage. This ring is therefore highly deactivated towards electrophilic aromatic substitution. msu.edumsu.edu Any substitution would be expected to occur at the positions meta to the nitro group.
Conversely, the presence of the electron-withdrawing nitro group makes the nitrobenzoyl ring susceptible to nucleophilic aromatic substitution (SNAr) . nih.govnih.gov Nucleophiles can attack the positions ortho and para to the nitro group, with the para position often being favored, leading to the displacement of a suitable leaving group if one were present on the ring. The isophthalate ring, lacking strong electron-withdrawing groups, would be unreactive towards SNAr.
Table 3: Predicted Reactivity of Aromatic Rings in this compound
| Aromatic Ring | Substituents | Predicted Reactivity towards Electrophilic Aromatic Substitution | Predicted Reactivity towards Nucleophilic Aromatic Substitution |
|---|---|---|---|
| Isophthalate | Two meta-COOCH₃ groups, one -NHCO- group | Activated (relative to the nitrobenzoyl ring), substitution directed para to the -NHCO- group. | Deactivated |
| Nitrobenzoyl | One -NO₂ group, one -CONH- group | Strongly deactivated. | Activated, especially at positions ortho and para to the -NO₂ group. |
Photochemical Reactivity and Degradation Pathways
The photochemical behavior of this compound is dictated by the electronic properties and inherent reactivity of its constituent chromophores: the nitroaromatic moiety and the benzanilide (B160483) core structure. Lacking specific experimental data for this exact molecule, its reactivity can be inferred from the well-established photochemistry of related nitroaromatic compounds and benzanilides.
Upon absorption of ultraviolet (UV) light, nitroaromatic compounds are known to undergo excitation to a singlet excited state, which can then rapidly transition to a triplet state through intersystem crossing. rsc.orgrsc.org This triplet state is often the primary actor in subsequent photochemical reactions. The nitro group can undergo photoreduction, which may involve hydrogen abstraction from the solvent or another molecule, leading to the formation of nitroso, azoxy, and eventually amino derivatives. tandfonline.comnih.gov Another characteristic photoreaction of nitroaromatic compounds is the rearrangement of the nitro group to a nitrite (B80452) ester, which can then decompose to form nitric oxide and phenoxy radicals. nih.goviupac.org
The benzanilide structure within the molecule introduces other potential photochemical pathways. Benzanilides are known to undergo the photo-Fries rearrangement, which involves the homolytic cleavage of the amide C-N bond. rug.nl This process generates a radical pair that can recombine to form aminobenzophenone derivatives. rug.nl The specific products formed can be influenced by the solvent and the electronic nature of the substituents on the aromatic rings. rug.nl
Given these precedents, the photochemical degradation of this compound under UV irradiation is likely to proceed through multiple competing pathways. The presence of the electron-withdrawing nitro group can significantly influence the electronic distribution in the excited state and, consequently, the preferred reaction course. It is plausible that both photoreduction of the nitro group and photo-Fries rearrangement of the benzanilide core could occur, leading to a complex mixture of photoproducts. The isophthalate portion of the molecule, while less photoactive, could be susceptible to secondary reactions initiated by the highly reactive intermediates generated from the primary photochemical events.
Table 1: Plausible Photoproducts from the Degradation of this compound
| Product Class | Potential Formation Pathway | Illustrative Structure |
| Nitroso Derivative | Photoreduction of the nitro group | |
| Amino Derivative | Complete photoreduction of the nitro group | |
| Photo-Fries Products | Rearrangement of the benzanilide moiety | |
| Phenolic Derivatives | Decomposition following nitrite ester formation |
Exploration of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms in photochemistry heavily relies on the identification and characterization of transient species such as reaction intermediates and the understanding of the energetic barriers represented by transition states. For this compound, while direct experimental observation of these species is not available in the literature, their nature can be postulated based on mechanistic studies of analogous systems.
The photochemical reactions of nitroaromatic compounds are known to proceed through a variety of short-lived intermediates. rsc.orgrsc.org Upon photoexcitation, the molecule is promoted to an excited singlet state (S1), which can rapidly undergo intersystem crossing to a more stable triplet state (T1). rsc.orgacs.org This triplet nitroaromatic species is a key intermediate, often behaving as a diradical, and is responsible for initiating many of the subsequent chemical transformations.
In the photoreduction pathway, the triplet nitroaromatic can abstract a hydrogen atom, leading to the formation of a nitroso intermediate. tandfonline.com Further reduction steps would proceed through additional radical intermediates. The rearrangement of the nitro group to a nitrite ester is thought to involve a transient oxaziridine-type structure. rsc.org The subsequent cleavage of the O-N bond in the nitrite intermediate generates an aryloxy radical and nitric oxide.
The photo-Fries rearrangement of the benzanilide portion of the molecule proceeds via a caged radical pair intermediate formed by the homolytic cleavage of the amide bond. rug.nl The nature of the transition state for this cleavage is influenced by the electronic character of the excited state. Computational studies on similar molecules can provide insights into the geometry and energy of these transition states.
Theoretical and computational chemistry, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for mapping the potential energy surfaces of photochemical reactions. acs.orgnih.gov Such calculations can model the transition from the ground state to various excited states and identify the minimum energy pathways for the formation of different photoproducts. These computational approaches can also characterize the geometries and energies of transition states connecting the various intermediates along a reaction coordinate. For a molecule like this compound, computational studies would be invaluable in predicting the relative likelihood of the competing photochemical pathways and in visualizing the structures of the transient intermediates and transition states involved.
Table 2: Postulated Intermediates and Transition States in the Photochemistry of this compound
| Species | Role in Reaction Pathway | Method of Investigation (in analogous systems) |
| Triplet Excited State | Key reactive intermediate initiating photoreactions | Laser Flash Photolysis, Computational Chemistry |
| Caged Radical Pair | Intermediate in Photo-Fries rearrangement | Ultrafast Spectroscopy, Magnetic Field Effects |
| Oxaziridine-like species | Intermediate in nitro-to-nitrite rearrangement | Computational Chemistry |
| Aryloxy Radical | Product of nitrite ester decomposition | Electron Spin Resonance (ESR) Spectroscopy |
| Transition State for C-N bond cleavage | Energetic barrier for Photo-Fries rearrangement | Computational Chemistry (DFT) |
Computational and Theoretical Studies on Dimethyl 5 4 Nitrobenzoyl Amino Isophthalate
Quantum Chemical Calculations and Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are used to determine optimized geometries, electronic properties, and spectroscopic parameters. epstem.net A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform these calculations. researchgate.net
Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy.
Table 1: Predicted Geometrical Parameters for Key Structural Features of this compound (Illustrative Data) This table presents hypothetical, yet chemically reasonable, values for the optimized geometry based on standard values for similar functional groups.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (Amide) | 1.24 Å |
| Bond Length | C-N (Amide) | 1.35 Å |
| Bond Length | N-H (Amide) | 1.01 Å |
| Bond Length | N-O (Nitro) | 1.23 Å |
| Bond Angle | O=C-N (Amide) | 122.5° |
| Dihedral Angle | C-N-C-C (Ring-Amide) | ~30-40° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the isophthalate (B1238265) ring system and the amide nitrogen, which are the more electron-rich parts of the molecule. Conversely, the LUMO would likely be centered on the electron-deficient 4-nitrobenzoyl moiety, particularly the nitro group. nih.gov The charge transfer that occurs upon electronic excitation would thus be from the isophthalate portion to the nitrobenzoyl portion of the molecule.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data) Values are based on typical DFT calculations for similar aromatic compounds.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 eV |
| ELUMO | -2.50 eV |
| Energy Gap (ΔE) | 4.35 eV |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer (donor-acceptor) interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger interaction. orientjchem.org
Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (Illustrative Data) This table illustrates expected intramolecular charge-transfer interactions.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(N) Amide | π(C=O) Amide | ~50.5 | Resonance (Amide planarity) |
| LP(O) Nitro | π(Aromatic Ring) | ~8.2 | Resonance (Electron withdrawal) |
| π(Aromatic Ring) | π*(C=O) Ester | ~15.7 | Hyperconjugation |
The Molecular Electrostatic Potential (MEP or EPS) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The map displays regions of varying electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green represents neutral or intermediate potential.
For this compound, the MEP map would show a high negative potential (red) around the oxygen atoms of the nitro group and the carbonyl groups of the amide and esters. These sites are the primary centers for electrophilic interactions or hydrogen bonding. A positive potential (blue) would be expected around the amide N-H proton, making it a potential hydrogen bond donor.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While DFT calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. acs.org By simulating the movements of atoms according to the laws of classical mechanics, MD can explore the conformational landscape, revealing how the molecule flexes, rotates, and changes shape at different temperatures. acs.orgnih.gov
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, which is essential for interpreting experimental data and confirming molecular structures. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. epstem.net These theoretical shifts are often correlated with experimental values to aid in the assignment of complex spectra. epstem.net
IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. epstem.net These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the nature of these vibrations (e.g., stretching, bending), a theoretical IR spectrum can be generated and compared with experimental results to identify key functional groups like C=O, N-H, and NO₂. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. researchgate.net This information allows for the prediction of the maximum absorption wavelengths (λmax) in a UV-Vis spectrum, providing insight into the electronic transitions within the molecule. researchgate.net
Table 4: Predicted Spectroscopic Data for this compound (Illustrative Data) Data is based on typical values for the constituent functional groups.
| Spectroscopy | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| IR | Vibrational Frequency | ~3350 cm⁻¹ | N-H Stretch (Amide) |
| IR | Vibrational Frequency | ~1725 cm⁻¹ | C=O Stretch (Ester) |
| IR | Vibrational Frequency | ~1680 cm⁻¹ | C=O Stretch (Amide I) |
| IR | Vibrational Frequency | ~1530 cm⁻¹ / 1350 cm⁻¹ | NO₂ Asymmetric/Symmetric Stretch |
| ¹H NMR | Chemical Shift (δ) | ~10.5 ppm | -NH- (Amide) |
| ¹H NMR | Chemical Shift (δ) | ~7.8-8.5 ppm | Aromatic Protons |
| ¹H NMR | Chemical Shift (δ) | ~3.9 ppm | -OCH₃ (Ester) |
| ¹³C NMR | Chemical Shift (δ) | ~165 ppm | C=O (Ester/Amide) |
| UV-Vis | λmax | ~320 nm | π → π* transition |
Analysis of Aromaticity and Electron Delocalization
The aromaticity and electron delocalization of this compound are complex phenomena influenced by the interplay of its constituent aromatic rings and substituent groups. The molecule consists of two benzene (B151609) rings connected by an amide linker. One ring is substituted with two methoxycarbonyl groups (the isophthalate moiety), and the other with a nitro group (the nitrobenzoyl moiety).
Computational methods are essential for quantifying the aromatic character of these rings. Aromaticity is a multidimensional concept, and therefore, multiple descriptors are often used for a comprehensive analysis. These can be broadly categorized into magnetic, electronic, and geometric criteria.
Magnetic Descriptors:
Nucleus-Independent Chemical Shift (NICS): NICS is a widely used magnetic criterion for assessing aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point in space, typically at the center of a ring (NICS(0)) and 1 Å above the ring plane (NICS(1)). Diatropic ring currents, characteristic of aromatic systems, induce a negative NICS value, while paratropic currents in antiaromatic systems result in positive values. For this compound, NICS calculations would likely reveal a significant degree of aromaticity for both benzene rings, though the electron-withdrawing nitro and methoxycarbonyl groups, and the electron-donating amino group, would modulate the electron density and thus the NICS values.
Electronic Descriptors:
Aromatic Fluctuation Index (FLU) and Multi-Center Index (MCI): These electronic delocalization indices provide a quantitative measure of the cyclic delocalization of electrons. Lower FLU values and higher MCI values are generally indicative of stronger aromatic character.
Electron Density of Delocalized Bonds (EDDB): This method helps in visualizing and quantifying the extent of electron delocalization in different parts of the molecule. nih.gov For the target compound, EDDB analysis would be useful in understanding the conjugation between the two aromatic rings through the amide bridge.
Illustrative Data from Aromaticity Analysis:
| Aromaticity Descriptor | Isophthalate Ring (Calculated) | Nitrobenzoyl Ring (Calculated) | Benzene (Reference) |
| NICS(0) (ppm) | -8.5 | -7.9 | -9.7 |
| NICS(1) (ppm) | -10.2 | -9.8 | -11.5 |
| MCI | 0.065 | 0.061 | 0.072 |
Note: The values in this table are illustrative and represent typical ranges for substituted benzene rings based on computational studies of similar molecules.
Mechanistic Insights from Computational Reaction Pathway Analysis
Computational chemistry offers powerful tools to investigate the reaction mechanism for the synthesis of this compound. The key step in its synthesis is the formation of the amide bond between Dimethyl 5-aminoisophthalate and 4-nitrobenzoyl chloride. Density Functional Theory (DFT) is a common method for modeling such reaction pathways. nih.govnih.gov
The analysis typically involves:
Geometry Optimization: The structures of the reactants, transition states, intermediates, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to verify that the identified transition state correctly connects the reactants and products.
The formation of the amide bond can proceed through different pathways, and computational studies can help elucidate the most favorable one by comparing the activation energies of the transition states. For the reaction between an amine and an acyl chloride, the mechanism is generally considered to be a nucleophilic acyl substitution.
Key Steps in the Reaction Pathway:
Nucleophilic Attack: The nitrogen atom of the amino group in Dimethyl 5-aminoisophthalate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.
Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, leading to the elimination of a chloride ion and the formation of the amide bond.
Proton Transfer: A final proton transfer step, often facilitated by a base or another molecule of the amine, neutralizes the product.
Illustrative Energy Profile Data:
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Dimethyl 5-aminoisophthalate + 4-nitrobenzoyl chloride) | 0.0 |
| 2 | Transition State 1 (Nucleophilic Attack) | +12.5 |
| 3 | Tetrahedral Intermediate | -5.2 |
| 4 | Transition State 2 (Chloride Elimination) | +8.7 |
| 5 | Products (this compound + HCl) | -25.0 |
Note: The energy values in this table are hypothetical and for illustrative purposes to show a typical reaction profile for amide bond formation.
These computational studies provide a molecular-level understanding of the reaction, highlighting the key energetic barriers and the structure of the transition states. This information is invaluable for optimizing reaction conditions and potentially designing more efficient synthetic routes.
Derivatization and Analog Synthesis of Dimethyl 5 4 Nitrobenzoyl Amino Isophthalate
Modification of the Nitro Group: Reduction, Substitution, and Cyclization Reactions
The nitro group is a highly versatile functional group that can be transformed into a variety of other functionalities, thereby serving as a key handle for derivatization.
Reduction: The most common transformation of an aromatic nitro group is its reduction to an amino group. This can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid are also effective. The resulting amino group can then serve as a precursor for a wide array of subsequent reactions, including diazotization followed by substitution, acylation, and alkylation.
| Reagent/Catalyst | Product |
| H₂, Pd/C | Dimethyl 5-((4-aminobenzoyl)amino)isophthalate |
| SnCl₂, HCl | Dimethyl 5-((4-aminobenzoyl)amino)isophthalate |
| Fe, CH₃COOH | Dimethyl 5-((4-aminobenzoyl)amino)isophthalate |
Substitution: While direct nucleophilic aromatic substitution of the nitro group is challenging, it can be facilitated by the presence of the electron-withdrawing benzoyl group. However, a more common approach involves the initial reduction of the nitro group to an amine, followed by diazotization with nitrous acid (HNO₂) to form a diazonium salt. This diazonium salt is a highly versatile intermediate that can be readily displaced by a wide range of nucleophiles, including halides, cyanide, hydroxyl, and thiol groups, in what is known as the Sandmeyer reaction or related transformations.
Ester Group Transformations: Hydrolysis to Carboxylic Acids, Transesterification
The two methyl ester groups on the isophthalate (B1238265) moiety are susceptible to various transformations, offering another avenue for derivatization.
Hydrolysis to Carboxylic Acids: The methyl esters can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide (B78521) or potassium hydroxide in a water/alcohol mixture, is a common method. The resulting dicarboxylic acid, 5-((4-nitrobenzoyl)amino)isophthalic acid, can then be used in subsequent reactions, such as the formation of acid chlorides, amides, or other esters.
| Reagent | Product |
| NaOH, H₂O/MeOH | 5-((4-nitrobenzoyl)amino)isophthalic acid |
| H₂SO₄, H₂O | 5-((4-nitrobenzoyl)amino)isophthalic acid |
Transesterification: The methyl esters can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the diester with an excess of another alcohol. For example, reaction with ethanol (B145695) in the presence of an acid catalyst would yield the corresponding diethyl ester. This method allows for the introduction of a variety of alkyl or aryl groups into the ester positions, which can influence the molecule's solubility and other physical properties.
Amide Nitrogen Derivatization: Alkylation, Acylation
The amide nitrogen, while generally less reactive than an amine, can undergo derivatization under specific conditions.
Alkylation: N-alkylation of amides typically requires strong bases and alkylating agents. A common method involves deprotonation of the amide with a strong base like sodium hydride (NaH) to form the corresponding amidate anion, which then acts as a nucleophile to displace a halide from an alkyl halide. This would introduce an alkyl group onto the amide nitrogen, transforming the secondary amide into a tertiary amide.
Acylation: N-acylation of the amide to form an imide can also be achieved. This generally requires reacting the amide with a strong acylating agent, such as an acid chloride or anhydride, often in the presence of a base to facilitate the reaction. This transformation would result in a diacylamino-substituted isophthalate.
Peripheral Substitutions on Aromatic Rings for Structure-Property Relationship Studies
Further diversification of the core structure can be achieved by introducing substituents onto either the isophthalate or the 4-nitrobenzoyl aromatic rings. This is a crucial strategy for conducting structure-property relationship (SPR) studies, where the effect of different substituents on the molecule's properties is systematically investigated.
Substituents can be introduced either by starting with appropriately substituted raw materials (e.g., substituted isophthalic acid or substituted 4-nitrobenzoic acid) or by direct electrophilic aromatic substitution on the parent molecule, although the latter can be challenging due to the deactivating nature of the existing functional groups. A more viable approach would be to synthesize a library of analogs with various substituents at different positions on the aromatic rings and then evaluate their properties. For instance, introducing electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule, which could in turn influence its biological activity or material properties.
| Position of Substitution | Type of Substituent | Potential Effect |
| Isophthalate Ring | Electron-donating (e.g., -OCH₃) | Increased electron density |
| Isophthalate Ring | Electron-withdrawing (e.g., -Cl) | Decreased electron density |
| Benzoyl Ring | Electron-donating (e.g., -CH₃) | Altered electronic properties of the benzoyl moiety |
| Benzoyl Ring | Electron-withdrawing (e.g., -CF₃) | Enhanced electrophilicity of the benzoyl moiety |
Synthesis of Polymeric or Supramolecular Scaffolds incorporating Isophthalate-Amide Units
The difunctional nature of derivatives of Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate makes them attractive monomers for the synthesis of polymers and supramolecular assemblies.
Following hydrolysis of the ester groups to the corresponding dicarboxylic acid and reduction of the nitro group to an amine, the resulting amino-dicarboxylic acid monomer can be used in polycondensation reactions. For example, reaction with a diamine would lead to the formation of a polyamide, while reaction with a diol would yield a polyester. The isophthalamide (B1672271) unit can impart rigidity and specific hydrogen bonding capabilities to the polymer backbone.
Furthermore, the amide and potential hydrogen-bonding sites within the molecule can be exploited for the construction of supramolecular scaffolds. Through non-covalent interactions such as hydrogen bonding and π-π stacking, these molecules or their derivatives could self-assemble into well-defined, higher-order structures like nanofibers, gels, or liquid crystals. The specific architecture of these supramolecular assemblies would be dictated by the molecular design of the constituent units. While the direct polymerization or supramolecular assembly of this compound itself has not been extensively reported, the synthesis of aromatic polyamides from isophthaloyl chloride and various diamines is a well-established field, providing a strong conceptual framework for the potential of this compound in materials science. mdpi.comchemistryviews.org
Applications in Advanced Chemical Research and Materials Science
Utilization as a Synthetic Building Block for Complex Organic Molecules
Organic building blocks are functionalized molecules that serve as the fundamental components for the modular, bottom-up assembly of more complex molecular structures. sigmaaldrich.com Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate, with its combination of ester, amide, and nitro functionalities, is a prime candidate for such a role. The nitro group, in particular, is a versatile functional group that can be readily transformed into other groups (such as an amine), making it an ideal intermediate for creating diverse molecular libraries. frontiersin.org
The core structure is derived from Dimethyl 5-aminoisophthalate, a well-established building block. nih.govsigmaaldrich.com The addition of the 4-nitrobenzoyl group introduces further complexity and potential for tailored synthesis. Researchers have utilized similar amino-isophthalate structures to create large, cyclic molecules known as macrocycles. nih.govmdpi.com These complex structures are of interest for their unique biological activities and their ability to perform functions like catalysis and ion transport. nih.gov The synthesis of macrocycles often involves multi-step reaction sequences where different components can be varied, and a building block like this compound could introduce specific aromatic and functional characteristics into the final structure. nih.gov
Investigation as a Ligand or Scaffold in Coordination Chemistry and Catalysis
The isophthalate (B1238265) moiety, particularly after hydrolysis of the methyl esters to carboxylic acids, provides two coordination sites for metal ions. The amide and nitro groups can also influence the electronic properties and spatial arrangement of resulting metal complexes. The parent compound, 5-aminoisophthalic acid, is a frequently used ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.org The introduction of the 4-nitrobenzoyl group provides an additional layer of functionality, potentially influencing the catalytic activity or structural outcome of the resulting coordination complex.
Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically in a solution. mpg.de Metal complexes derived from ligands structurally similar to this compound can act as soluble catalysts. For instance, coordination polymers based on 5-aminoisophthalic acid and various transition metals (Fe, Ni, Mn) have been synthesized and studied for their electrochemical activity, including the catalytic reduction of carbon dioxide. rsc.org While the specific compound this compound has not been extensively reported in this context, its structural analogues suggest a strong potential for its derived metal complexes to be investigated as catalysts for various organic transformations. The electronic-withdrawing nature of the nitro group could modulate the Lewis acidity of the metal center, thereby tuning its catalytic performance.
Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in separation and reusability. Materials like MOFs, which can be constructed using linkers derived from this compound, are excellent examples of heterogeneous catalysts. Coordination polymers based on 5-nitro-isophthalic acid have been shown to possess heterogeneous catalytic activity for the degradation of organic dyes. researchgate.net The porous nature of these frameworks allows substrates to diffuse into the material and interact with active catalytic sites, which can be the metal nodes or the functional groups on the organic linker itself. The nitro group on the benzoyl moiety could serve as a site for post-synthetic modification, allowing for the introduction of further catalytic functions.
Integration into Supramolecular Assemblies and Frameworks
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The rigid aromatic structure and hydrogen bonding capabilities (amide group) of this compound make it an excellent candidate for integration into larger, ordered assemblies like MOFs and as a precursor for COFs. rsc.org
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. ekb.eg The di-carboxylate form of isophthalate derivatives is a common and effective linker for MOF synthesis. rsc.orgnih.gov Specifically, 5-aminoisophthalic acid has been used to create MOFs with various metals, including copper, zinc, and magnesium. researchgate.netrsc.org
The synthesis of MOFs typically occurs under solvothermal conditions, where the metal salt and the organic linker are heated in a solvent like N,N-dimethylformamide (DMF). researchgate.netnih.gov The resulting materials are characterized by their high porosity and surface area. For example, MOFs constructed from amino-functionalized terephthalates have exhibited high CO2 adsorption capacities. rsc.org A linker derived from this compound would introduce both the nitro functionality and the extended amide structure, potentially leading to MOFs with unique pore environments and properties. The characterization of such MOFs would involve techniques like powder X-ray diffraction (PXRD) to confirm crystallinity, gas sorption analysis (e.g., N2 adsorption) to determine surface area and porosity, and thermogravimetric analysis (TGA) to assess thermal stability.
Table 1: Representative Properties of MOFs Synthesized from Related Isophthalate Linkers
| MOF Designation | Metal Ion(s) | Linker | BET Surface Area (m²/g) | Key Finding |
|---|---|---|---|---|
| Mg-ABDC rsc.org | Mg | 2-aminoterephthalate | - | High CO2/N2 selectivity (396). rsc.org |
| Co-ABDC rsc.org | Co | 2-aminoterephthalate | - | High heat of CO2 adsorption (>30 kJ mol⁻¹). rsc.org |
| UiO-66-NH2 google.com | Zr | 2-aminobenzene-1,4 dicarboxylic acid | >1000 | Useful for adsorbing contaminants like NO2 from air streams. google.com |
| Cu-MOF (from AIPA) researchgate.net | Cu | 5-aminoisophthalic acid | Porous after activation | Can be post-synthetically modified for mercury sorption. researchgate.net |
This table presents data for MOFs based on linkers structurally related to this compound to illustrate typical properties.
Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers built entirely from light elements linked by strong covalent bonds. ustc.edu.cntcichemicals.com The synthesis of COFs relies on the polymerization of organic building blocks, often through reactions that form imine, boroxine, or triazine linkages. tcichemicals.comnih.govmdpi.com
The precursor molecule, Dimethyl 5-aminoisophthalate, possesses a primary amine group that is ideal for forming imine-based COFs. This is typically achieved through condensation with aldehyde-containing monomers. tcichemicals.com While the target compound, this compound, has its amine group converted to an amide, it could be envisioned as a post-synthetically modifiable COF component. Alternatively, the nitro group could be reduced back to an amine after the framework is formed, providing reactive sites within the COF pores. The development of COFs often involves solvothermal or mechanochemical synthesis methods to achieve crystalline, porous materials with high thermal stability and surface areas. ustc.edu.cngoogle.com
Table 2: Common Synthesis Methods for Covalent Organic Frameworks
| Synthesis Method | Typical Temperature | Reaction Time | Advantages | Disadvantages |
|---|---|---|---|---|
| Solvothermal Synthesis ustc.edu.cn | 80-200 °C | 2-9 days | Excellent crystallinity | Long reaction time, solvent consumption |
| Microwave Synthesis ustc.edu.cn | ~100 °C | 20-60 min | Fast reaction rate, high yield | Requires polar solvents |
| Mechanochemical Synthesis ustc.edu.cnmdpi.com | Room Temperature | 30 min - 3 days | Mild conditions, high yield | Often results in lower crystallinity |
Studies in Advanced Materials Development (e.g., Polymers, Functional Coatings)
The bifunctional nature of this compound, featuring two methyl ester groups, makes it a prime candidate as a monomer for the synthesis of advanced polymers. Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. nih.gov The synthesis of such polymers often involves the reaction of diamines with diacid chlorides or diesters. In this context, this compound could be hydrolyzed to its corresponding dicarboxylic acid and subsequently converted to a diacid chloride, which could then be reacted with aromatic diamines to form novel aramids.
The incorporation of the 4-nitrobenzoyl moiety into the polymer backbone is expected to impart specific properties. The strong electron-withdrawing nature of the nitro group can enhance intermolecular interactions, such as dipole-dipole forces and hydrogen bonding, potentially leading to polymers with higher glass transition temperatures and improved solvent resistance. Research on aromatic polymers containing nitro groups has shown that these functionalities can influence polymer solubility, thermal behavior, and mechanical properties. researchgate.net
Table 1: Potential Polymer Properties Influenced by this compound Monomer
| Property | Expected Influence of the Monomer | Rationale |
|---|---|---|
| Thermal Stability | High | The rigid aromatic backbone inherent to the isophthalate and benzoyl groups contributes to high thermal decomposition temperatures. |
| Mechanical Strength | High | Strong intermolecular forces, including hydrogen bonding from the amide linkage and dipole-dipole interactions from the nitro group, can lead to high tensile strength and modulus. |
| Solvent Resistance | Enhanced | The polarity of the nitro group and the potential for strong polymer chain packing can reduce solubility in common organic solvents. |
| Glass Transition Temperature (Tg) | High | The rigidity of the aromatic rings and the restricted rotation due to the amide linkage are expected to result in a high Tg. |
Research on Optoelectronic and Photofunctional Properties in Designed Systems
The electronic characteristics of this compound, particularly the presence of the electron-withdrawing nitro group on the benzoyl ring, suggest its potential for use in the development of optoelectronic and photofunctional materials. The key to the electro-optical properties of many organic materials lies in their π-electron systems. researchgate.net The aromatic rings in this compound constitute a significant π-conjugated system.
The nitro group is a powerful electron-withdrawing group, and its attachment to an aromatic system can significantly lower the energy of the lowest unoccupied molecular orbital (LUMO). rsc.org This modification of the electronic structure can have a profound impact on the optical and electronic properties of materials incorporating this molecule. For instance, the introduction of nitro groups into conjugated polymers can alter their absorption and emission spectra, as well as their charge transport characteristics. ias.ac.in
Specifically, the presence of the nitro group can lead to intramolecular charge transfer (ICT) phenomena upon photoexcitation. This can influence the photoluminescence properties of the material. While many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways, strategic molecular design can lead to materials with interesting photophysical behaviors. rsc.org For example, the nitro group is known to be a fluorescence quencher in many aromatic systems. mdpi.com This property could be harnessed in the design of chemical sensors, where the quenching effect is modulated by the presence of a specific analyte.
Table 2: Potential Optoelectronic and Photofunctional Properties
| Property | Potential Application Area | Underlying Chemical Feature |
|---|---|---|
| Modified Absorption/Emission Spectra | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | The electron-withdrawing nitro group alters the HOMO-LUMO gap of the π-conjugated system. |
| Fluorescence Quenching | Chemical Sensors | The nitro group can act as a quenching site, with the quenching efficiency potentially modulated by interactions with analytes. |
| Nonlinear Optical (NLO) Activity | Optical Switching, Frequency Conversion | The large dipole moment of the nitrobenzoyl group could contribute to the second-order or third-order NLO susceptibility of a material. |
| Photorefractivity | Holographic Data Storage | The combination of charge generation (potentially enhanced by the nitro group) and electro-optic effects in a suitable polymer matrix. |
Future Research Directions and Emerging Paradigms
Sustainable Synthetic Routes and Green Chemistry Approaches
The conventional synthesis of Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate would likely involve the acylation of Dimethyl 5-aminoisophthalate with 4-nitrobenzoyl chloride, a process that, while effective, often relies on stoichiometric reagents and traditional solvents. Future research must prioritize the development of more sustainable synthetic methodologies.
Green chemistry principles offer a roadmap for this endeavor. Catalytic direct amidation, which avoids the use of activating agents, is a primary target. sigmaaldrich.commdpi.com Boronic acid catalysts, for instance, have shown promise in forming amide bonds directly from carboxylic acids and amines, generating only water as a byproduct. ucl.ac.uk Enzymatic approaches, using lipases in green solvents like cyclopentyl methyl ether, present another avenue for highly selective and environmentally benign amide bond formation. nih.gov
Further innovation could come from microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and energy consumption, potentially under solvent-free conditions. nih.gov The development of solvent-free methods, such as ball-milling, also represents a significant step forward in reducing volatile organic compound (VOC) emissions and simplifying product purification. researchgate.net Research into greener nitration techniques for the synthesis of the 4-nitrobenzoyl precursor, moving away from traditional mixed-acid nitrations towards solid acids or milder reagents, would complete a more sustainable life cycle for the molecule. organic-chemistry.orgorgchemres.orgorganic-chemistry.org
Table 1: Comparison of Potential Synthetic Approaches
| Method | Catalyst/Reagent | Solvent | Key Advantages |
|---|---|---|---|
| Conventional | Stoichiometric coupling agents | Dichloromethane (B109758), DMF | Well-established, reliable |
| Catalytic Amidation | Boronic Acids / Boric Acid | Toluene | High atom economy, water is the only byproduct ucl.ac.uksciepub.com |
| Enzymatic Synthesis | Immobilized Lipase (e.g., CALB) | Green Solvents (e.g., CPME) | High selectivity, mild conditions, biodegradable catalyst nih.gov |
| Microwave-Assisted | Ceric Ammonium Nitrate (CAN) | Solvent-free | Rapid reaction times, energy efficient nih.gov |
Advanced Spectroscopic Characterization Techniques (e.g., Ultrafast Spectroscopy)
Beyond routine structural confirmation via NMR and mass spectrometry, the electronic structure of this compound invites investigation with advanced spectroscopic methods. The molecule contains an electron-donating amino group (as part of the amide) and a potent electron-withdrawing nitro group, separated by a conjugated π-system. This "push-pull" architecture is a hallmark of molecules exhibiting intramolecular charge transfer (ICT) upon photoexcitation. mdpi.comnih.gov
Ultrafast spectroscopic techniques are essential for probing these phenomena, which occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. proquest.com
Femtosecond Transient Absorption Spectroscopy (TAS): This pump-probe technique could be used to directly observe the formation and decay of the ICT state. By exciting the molecule with an ultrashort laser pulse, researchers can track the appearance of new absorption features corresponding to the excited state and monitor their evolution over time, revealing the kinetics of charge separation and recombination. aip.orgiisc.ac.in
Two-Dimensional Electronic Spectroscopy (2DES): A more sophisticated technique, 2DES can unravel complex excited-state dynamics by mapping the electronic couplings and energy transfer pathways within the molecule. mdpi.com This could provide unprecedented detail on how the different parts of the molecule (the isophthalate (B1238265), the amide bridge, and the nitrobenzoyl group) interact after absorbing light.
These studies would be crucial for understanding the fundamental photophysics of the molecule, a prerequisite for its application in optical or electronic materials. qnl.qanih.gov
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and optimization. ijsea.commdpi.com For this compound and its derivatives, these computational tools offer two major opportunities.
Secondly, and more transformatively, ML can be used for property design . nih.gov Researchers can generate a virtual library of thousands of related isophthalate derivatives with different substituents and use ML models to predict their properties, such as absorption/emission wavelengths, thermal stability, and electronic band gaps. rjraap.comresearchgate.netnih.gov This in silico screening allows for the identification of candidate molecules with desired characteristics for specific applications before a single experiment is performed, dramatically accelerating the materials discovery cycle. researchgate.net
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The functional groups within this compound provide multiple handles for further chemical modification, opening avenues for novel reactivity.
The Nitro Group: This versatile group is not merely a passive electronic substituent. It can be selectively reduced to an amine, which could then be used for further derivatization, such as forming a diamine monomer for polymerization. The strong electron-withdrawing nature of the nitro group also activates the 4-nitrobenzoyl ring towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. scispace.com
C-H Activation: Modern synthetic methods could enable the selective functionalization of the various C-H bonds on the aromatic rings. This would allow for the construction of more complex, three-dimensional structures from the planar isophthalate scaffold, adding new functionalities and properties.
Photocatalysis: The molecule's potential for photo-induced charge transfer suggests it could be explored in photocatalytic reactions, either as a substrate or as a component of a photocatalyst itself.
Investigating these unconventional transformations could lead to the synthesis of entirely new families of compounds with unique structures and functions that are inaccessible through traditional synthetic routes. researchgate.net
Development of Next-Generation Functional Materials Based on Isophthalate Scaffolds
The isophthalate moiety is a well-established building block in materials science. cd-bioparticles.netwikipedia.org The specific functionalization present in this compound makes it an attractive precursor for a new generation of advanced materials.
Metal-Organic Frameworks (MOFs): Upon hydrolysis of the methyl esters to carboxylic acids, the resulting isophthalate derivative can act as an organic linker to coordinate with metal ions, forming crystalline, porous MOFs. acs.orgresearchgate.net The extended, functionalized linker could lead to MOFs with tailored pore environments and unique properties for applications in gas storage, separation, or heterogeneous catalysis. researchgate.netrsc.org
High-Performance Polymers: Isophthalic acid is a key component in commercial polymers like the aramid Nomex and in specialized PET copolyesters. wikipedia.orgupc.edu The dicarboxylic acid derivative of the title compound could be used as a specialty monomer. Its incorporation into polyamides or polyesters could introduce properties such as enhanced thermal stability, modified mechanical strength, or specific optical characteristics due to the polar nitro group. rsc.orgresearchgate.netmdpi.com
Luminescent Materials: The donor-acceptor electronic structure that enables ICT is also a common design principle for fluorescent molecules. nih.gov Future research could explore the potential of this isophthalate scaffold in the development of materials for organic light-emitting diodes (OLEDs), chemical sensors, or biological imaging agents.
Table 2: Potential Applications of Isophthalate-Based Functional Materials
| Material Class | Precursor | Key Structural Feature | Potential Application |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Diacid derivative | Porous, crystalline network | Gas separation, catalysis, chemical sensing acs.org |
| High-Performance Polyamides | Diacid derivative | Rigid, polar polymer backbone | Thermally stable fibers, films, insulation materials |
| Functional Polyesters | Diacid derivative | Modified PET/PBT backbone | Packaging with specific barrier properties, specialty plastics rsc.org |
By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it into a versatile platform for innovation in green chemistry, materials science, and beyond.
Q & A
Basic Question: What are the optimal synthetic pathways for Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate, and how can reaction conditions be systematically optimized?
Answer:
The synthesis typically involves coupling 5-aminoisophthalic acid dimethyl ester with 4-nitrobenzoyl chloride. Key variables include solvent polarity (e.g., DMF vs. THF), reaction temperature (60–90°C), and stoichiometric ratios of reagents. A factorial design approach (varying catalyst loading, solvent, and time) can systematically optimize yield . Purity monitoring via TLC or HPLC (using acetonitrile-TFA mobile phases) is critical to minimize side products like unreacted intermediates or hydrolysis derivatives . Post-synthesis, recrystallization in ethanol-water mixtures improves purity.
Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be validated?
Answer:
- 1H/13C NMR : Confirm esterification (δ ~3.8–3.9 ppm for methoxy groups) and nitrobenzamide formation (δ ~8.2–8.5 ppm for aromatic protons adjacent to nitro groups). Compare with DFT-simulated spectra for structural validation .
- HPLC-MS : Use C18 columns with gradient elution (water:ACN + 0.1% FA) to detect impurities. Electrospray ionization (ESI+) aids in identifying molecular ion peaks (expected m/z ~371.3 for [M+H]+) .
- FT-IR : Validate carbonyl stretches (ester C=O ~1720 cm⁻¹, amide C=O ~1650 cm⁻¹). Cross-reference with crystallographic data (if available) to resolve ambiguities .
Advanced Question: How can computational methods (e.g., DFT) elucidate the electronic and steric effects of the nitro and ester groups on this compound’s reactivity?
Answer:
Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) can model:
- Electrophilicity : The nitro group’s electron-withdrawing effect activates the amide bond for nucleophilic substitution.
- Conformational Stability : Intramolecular hydrogen bonding between the amide NH and ester carbonyl groups may influence rotational barriers .
- Solvent Interactions : Polarizable continuum models (PCM) predict solubility trends in aprotic vs. protic solvents. Validate simulations with experimental solvatochromic data .
Advanced Question: What methodological strategies resolve contradictions in reported solubility or stability data for this compound?
Answer:
- Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed humidity, inert atmosphere) to isolate degradation pathways (e.g., hydrolysis of esters in acidic media) .
- Cross-Validation : Compare DSC (differential scanning calorimetry) for thermal stability with accelerated aging studies (40°C/75% RH for 4 weeks).
- Statistical Analysis : Use ANOVA to assess batch-to-batch variability in solubility measurements (e.g., DMSO vs. chloroform) and identify outliers .
Advanced Question: How can this compound’s structural motifs be leveraged in designing functional materials (e.g., metal-organic frameworks or photoactive polymers)?
Answer:
- Coordination Chemistry : The isophthalate ester and nitroamide groups may act as bidentate ligands for transition metals (e.g., Cu(II) or Fe(III)). Screen via UV-Vis titration to assess binding constants .
- Photophysical Studies : Investigate nitro-to-amide charge transfer transitions using time-resolved fluorescence. Correlate with computational excited-state (TD-DFT) calculations .
- Polymer Compatibility : Blend with polyesters or acrylates and assess phase behavior via DSC and SAXS. The nitro group’s polarity may enhance interfacial adhesion in composites .
Basic Question: What are the best practices for ensuring reproducibility in synthesizing and analyzing this compound?
Answer:
- Documentation : Record exact stoichiometry, solvent batch numbers, and ambient conditions (humidity/temperature).
- Reference Standards : Use commercially available 5-aminoisophthalate derivatives (e.g., Dimethyl 5-aminoisophthalate, CAS 37441-29-5) as benchmarks for NMR and HPLC .
- Collaborative Validation : Share samples with independent labs for cross-characterization (e.g., XRD for crystalline purity) .
Advanced Question: How does the compound’s molecular packing (crystal structure) influence its physicochemical properties, and how can this be experimentally probed?
Answer:
- Single-Crystal XRD : Resolve hydrogen-bonding networks (e.g., amide-amide or amide-ester interactions) and calculate lattice energy via Hirshfeld surface analysis .
- Powder XRD : Compare experimental patterns with simulated data from Mercury CSD to detect polymorphs.
- Dissolution Kinetics : Correlate crystal morphology (needle vs. plate) with dissolution rates using intrinsic dissolution testing .
Basic Question: What safety and handling protocols are critical when working with this nitro-containing compound?
Answer:
- Explosivity Risk : Avoid grinding dry powder; use wet milling. Store in amber vials at <25°C to prevent nitro group decomposition.
- Toxicity : Conduct Ames testing for mutagenicity (nitro aromatics are often suspect). Use glove boxes for prolonged handling .
Advanced Question: How can isotopic labeling (e.g., 13C or 15N) aid in tracing metabolic or degradation pathways of this compound in environmental studies?
Answer:
- Synthesis of Labeled Analogues : Introduce 15N at the amide position via coupling with 15N-4-nitrobenzoyl chloride.
- LC-MS/MS Analysis : Track labeled fragments (e.g., m/z shifts) in biodegradation assays (soil/water matrices) to identify breakdown products .
Advanced Question: What theoretical frameworks guide the study of this compound’s reactivity in catalytic or photochemical applications?
Answer:
- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps to predict redox activity (e.g., suitability as a photosensitizer) .
- Marcus Theory : Model electron transfer kinetics in catalytic cycles involving metal complexes .
- Retrosynthetic Analysis : Deconstruct the molecule into synthons (e.g., nitrobenzoyl vs. isophthalate moieties) for modular derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
